2-(4-Bromophenyl)quinoline-4-carbohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the class of quinoline derivatives, which are known for their diverse pharmacological properties, including antimicrobial and antileishmanial activities. The bromine atom in the para position of the phenyl group enhances the compound's reactivity and biological efficacy.
The synthesis and characterization of 2-(4-Bromophenyl)quinoline-4-carbohydrazide have been documented in various studies, emphasizing its chemical structure and biological applications. Notably, recent research has focused on its synthesis via molecular hybridization techniques, which have been shown to yield compounds with significant antimicrobial properties against various bacterial strains, particularly Staphylococcus aureus .
This compound can be classified as a hydrazide derivative of quinoline, specifically a carbohydrazide. It is part of a broader category of compounds that exhibit significant pharmacological activities, making it a subject of interest for drug development.
The synthesis of 2-(4-Bromophenyl)quinoline-4-carbohydrazide involves several key steps:
The characterization of the synthesized compound is typically confirmed using various spectroscopic techniques, including Infrared spectroscopy (IR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS). These techniques help elucidate the molecular structure and confirm the presence of functional groups characteristic of hydrazides .
The compound can undergo various chemical reactions typical for hydrazides and quinolines:
These reactions are often facilitated under mild conditions and can lead to the formation of derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism by which 2-(4-Bromophenyl)quinoline-4-carbohydrazide exhibits its biological effects is primarily linked to its interaction with microbial DNA gyrase. This enzyme is crucial for bacterial DNA replication and maintenance:
In vitro studies have reported IC50 values for certain derivatives as low as 8.45 μM against Staphylococcus aureus, highlighting their potency compared to standard antibiotics like ciprofloxacin .
2-(4-Bromophenyl)quinoline-4-carbohydrazide has several applications in scientific research:
Molecular hybridization—the strategic fusion of distinct pharmacophores—enabled the design of 2-(4-bromophenyl)quinoline-4-carbohydrazide to overcome multidrug resistance. This approach merged:
As validated by Pfitzinger synthesis (Scheme 1), 4-bromoacetophenone condensed with isatin under basic conditions yielded 2-(4-bromophenyl)quinoline-4-carboxylic acid. Subsequent esterification and hydrazinolysis furnished the key intermediate 3 (2-(4-bromophenyl)quinoline-4-carbohydrazide) [1]. Hybridization amplified antimicrobial efficacy by:
Table 1: Hybrid Components of 2-(4-Bromophenyl)quinoline-4-carbohydrazide
Pharmacophore | Role in Antimicrobial Activity | Structural Contribution |
---|---|---|
4-Bromophenylquinoline | DNA intercalation/gyrase binding | Hydrophobic planar domain |
Carbohydrazide | H-bond donation to gyrase catalytic residues | -CONHNH₂ linker & tail |
4-Bromine substituent | Electron withdrawal; lipophilicity enhancement | Bromine atom at para-position |
The carbohydrazide group (-CONHNH₂) is indispensable for target binding. Docking simulations against S. aureus DNA gyrase (PDB: 2XCT) revealed:
Modulating the hydrazide’s chemical space proved critical:
Table 2: Binding Parameters of Hydrazide-Containing Derivatives vs. S. aureus DNA Gyrase
Compound | Binding Score (kcal/mol) | Key Interactions | IC₅₀ (μM) |
---|---|---|---|
6b | −7.73 | H-bonds: Asp1083, Ser1084; π-stacking: Guanine | 33.64 |
10 | −6.98 | H-bond: Glu477; hydrophobic fit | 8.45 |
Ciprofloxacin | −7.29 | H-bonds: Asp1083, Ser1084; Mg²⁺ coordination | 3.80 |
Systematic modifications to the hydrazide moiety refined gyrase inhibition:1. N'-Acylation (Open-chain derivatives):- Compound 6b (2-chloro-N-phenylacetamide conjugate) showed MIC = 1.2 µg/mL against S. aureus due to added hydrophobic contacts with gyrase’s subpocket [1].- Bulky aryl groups (e.g., 7a–e) reduced activity, confirming steric constraints near Asp1083 [1].
SAR trends established:
Table 3: Activity of 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives Against S. aureus
Derivative | R Group/Modification | MIC (µg/mL) | DNA Gyrase IC₅₀ (µM) |
---|---|---|---|
3 | -CONHNH₂ (Parent carbohydrazide) | 4.8 | >50 |
6b | -CONHNCH₂CO-NH-C₆H₅ | 1.2 | 33.64 |
10 | Pyrazole-incorporated | 2.5 | 8.45 |
Ciprofloxacin | — | 0.6 | 3.80 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1